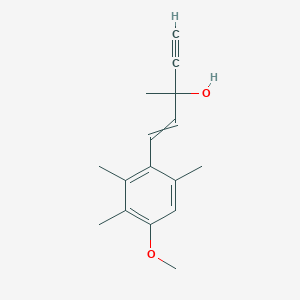![molecular formula C6H9NO2S B14630123 1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione CAS No. 54959-59-0](/img/structure/B14630123.png)
1-[(Methylsulfanyl)methyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methylthiomethylsuccinimide is an organic compound that belongs to the class of succinimides Succinimides are characterized by a four-membered ring structure containing two carbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methylthiomethylsuccinimide typically involves the reaction of succinimide with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the succinimide attacks the carbon atom of the methylthiomethyl chloride, resulting in the formation of N-methylthiomethylsuccinimide.
Industrial Production Methods
Industrial production of N-methylthiomethylsuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically heated to accelerate the reaction, and the product is purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
N-methylthiomethylsuccinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The methylthiomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted succinimides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-methylthiomethylsuccinimide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-methylthiomethylsuccinimide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-methylsuccinimide: Lacks the methylthiomethyl group, resulting in different chemical properties.
N-ethylthiomethylsuccinimide: Contains an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
N-methylthiomethylglutarimide: Similar structure but with a five-membered ring, affecting its chemical behavior.
Uniqueness
N-methylthiomethylsuccinimide is unique due to the presence of the methylthiomethyl group, which imparts distinct chemical properties and potential applications. This functional group enhances the compound’s reactivity and allows for diverse chemical transformations.
Propiedades
Número CAS |
54959-59-0 |
|---|---|
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C6H9NO2S/c1-10-4-7-5(8)2-3-6(7)9/h2-4H2,1H3 |
Clave InChI |
LEFGBJAFKFGHIU-UHFFFAOYSA-N |
SMILES canónico |
CSCN1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)

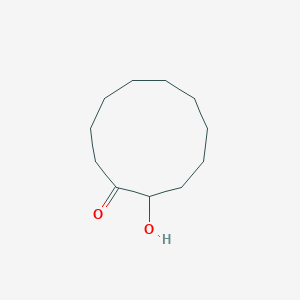
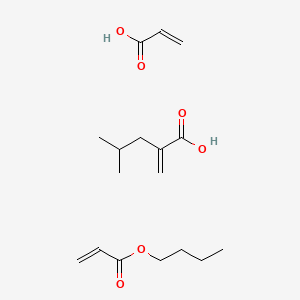
![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
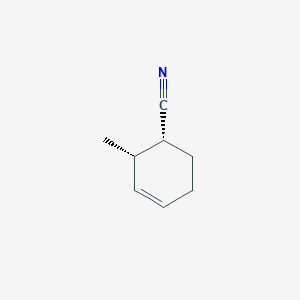

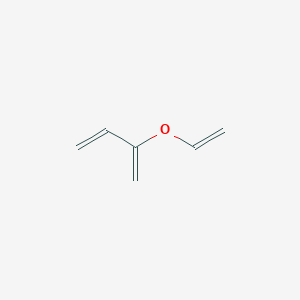
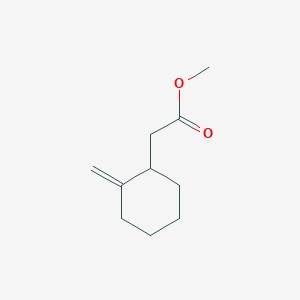
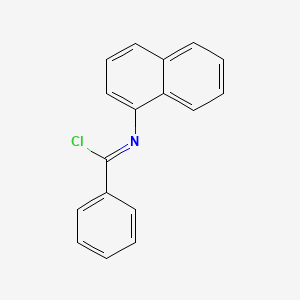
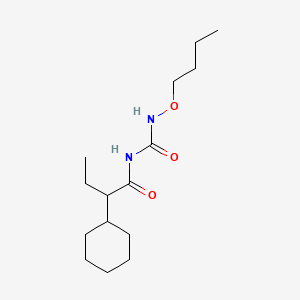
![Ethanol, 2,2'-[[4-[(2,6-dibromo-4-nitrophenyl)azo]phenyl]imino]bis-, diacetate (ester)](/img/structure/B14630114.png)
